(R)-1,2-Diphenylethanamine hydrochloride
Overview
Description
(R)-1,2-Diphenylethanamine hydrochloride is a useful research compound. Its molecular formula is C14H16ClN and its molecular weight is 233.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cholesterol Ester Transfer Protein Inhibition : (Jiang et al., 2016) investigated hydroxyl 1,2-diphenylethanamine analogs as potent inhibitors of cholesterol ester transfer protein (CETP). They aimed to raise HDL cholesterol levels, a therapeutic target for cardiovascular diseases.
Catalytic Applications in Rhodium Complexes : (Ainscough et al., 2004) discussed the creation of a rhodium(I) complex using a tridentate ligand derived from 1,2-diphenylethanamine. This complex showed potential in various catalytic reactions.
Molecular Structure Studies : The molecular structure of 1,2-diphenylethane, a closely related compound, was examined by (Shen, 1998) using gas-phase electron diffraction, providing insights into its chemical properties.
Synthesis and Characterization in Gold(I) Complexes : (Sulaiman et al., 2016) explored the synthesis of Gold(I) complexes involving 1,2-diphenylethanamine and evaluated their anticancer activities, showing significant in vitro cytotoxicity.
Asymmetric Hydrogenation in Catalytic Studies : (Brown & Murrer, 1982) synthesized (R)-1,2-Bis(diphenylphosphino)phenylethane from (S)-mandelic acid and used it in catalytic asymmetric hydrogenation, achieving high optical yields.
Enantioselective Hydrosilylation Catalysis : (Bezłada et al., 2016) employed zinc acetate complexes with 1,2-diphenylethanamine-derived ligands for the enantioselective hydrosilylation of imines, achieving high stereoselectivity and yields.
Preparation and Structural Studies of Beryllium Diaryls : (Coates & Srivastava, 1972) studied the formation of diarylberyllium complexes through exchange reactions, including compounds related to 1,2-diphenylethanamine.
Asymmetric Synthesis in Organopalladium Complexes : (Zhang et al., 2009) used an organopalladium(II) complex for the asymmetric synthesis of 1,2-diphenylethanamine derivatives, showing high regio- and stereoselectivities.
Chemistry-Driven Drug Discovery and Diversity-Oriented Synthesis : (Wipf et al., 2004) conducted a diversity-oriented synthesis involving 1,2-diphenylethanamine derivatives, leading to the creation of functionalized pyrrolidines, piperidines, and azepines for drug discovery.
Stereoselective Reduction in Chiral Auxiliaries : (Scafato et al., 2002) used monobenzylethers of (R,R)-1,2-diphenylethane-1,2-diol as chiral auxiliaries in the stereoselective reduction of phenylglyoxylates, exploring their potential in organic synthesis.
properties
IUPAC Name |
(1R)-1,2-diphenylethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-10,14H,11,15H2;1H/t14-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRAKLKRABLDCV-PFEQFJNWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C2=CC=CC=C2)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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